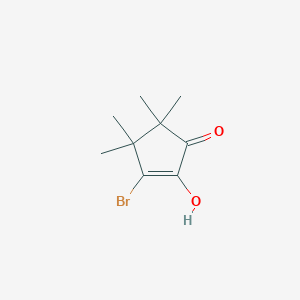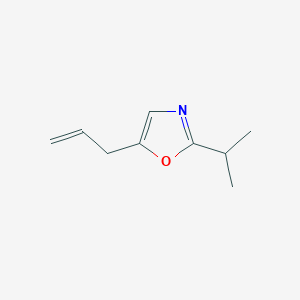
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane: is an organophosphorus compound with the molecular formula C10H14ClOPS2 and a molecular weight of 280.8 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of 4-chloro-3-methylphenol with O-methyl phosphonodithioic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phosphonodithioates.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
Comparación Con Compuestos Similares
Similar Compounds
O-Methyl S-phenyl methylphosphonodithioate: Similar in structure but with a phenyl group instead of a 4-chloro-3-methylphenyl group.
S-(4-Chlorophenyl) O-methyl phosphonodithioate: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
(4-Chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-lambda5-phosphane is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different properties and applications compared to similar compounds .
Propiedades
Número CAS |
1942-80-9 |
|---|---|
Fórmula molecular |
C10H14ClOPS2 |
Peso molecular |
280.8 g/mol |
Nombre IUPAC |
(4-chloro-3-methylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClOPS2/c1-4-13(14,12-3)15-9-5-6-10(11)8(2)7-9/h5-7H,4H2,1-3H3 |
Clave InChI |
CDXWKKIJUWRLEM-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C |
SMILES canónico |
CCP(=S)(OC)SC1=CC(=C(C=C1)Cl)C |
Sinónimos |
Ethyldithiophosphonic acid S-(4-chloro-3-methylphenyl)O-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)



![2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE](/img/structure/B160003.png)








